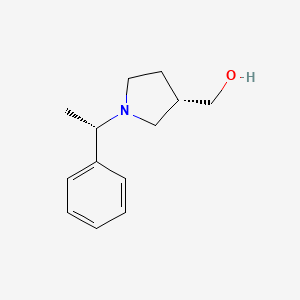

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTYGPRJDFTUGU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454660 | |

| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173724-95-3 | |

| Record name | ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the Synthesis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the chiral pyrrolidine derivative, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol (CAS Number: 173724-95-3). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] The stereochemical complexity of the target molecule, possessing two chiral centers, necessitates a carefully designed synthetic approach to ensure diastereoselectivity. This guide will delve into the retrosynthetic analysis, plausible synthetic routes with mechanistic insights, a proposed experimental protocol, and methods for characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the synthesis of such chiral building blocks.

Introduction: The Significance of Chiral Pyrrolidines

The pyrrolidine ring system is a cornerstone in the design and discovery of novel therapeutic agents.[1] Its saturated, non-planar structure provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets. This structural feature is often crucial for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The synthesis of enantiomerically pure pyrrolidine derivatives is therefore of paramount importance. The target molecule of this guide, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, is a valuable chiral intermediate, incorporating two stereocenters which can be leveraged in the construction of more complex molecules.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol suggests two primary disconnection points, leading to two main synthetic strategies. The key challenge in the synthesis is the diastereoselective formation of the C-N bond, which couples the (S)-1-phenylethyl moiety to the (S)-pyrrolidin-3-yl)methanol core.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A: Direct N-Alkylation: This approach involves the direct alkylation of a pre-formed (S)-pyrrolidin-3-yl)methanol with a suitable (S)-1-phenylethyl electrophile. This is a convergent and straightforward strategy.

-

Strategy B: Reductive Amination: An alternative route involves the reaction of a pyrrolidin-3-one derivative with (S)-1-phenylethylamine, followed by reduction of the resulting iminium intermediate. This method is widely used for the formation of C-N bonds.[2]

Proposed Synthetic Routes and Mechanistic Insights

Strategy A: Diastereoselective N-Alkylation

This strategy hinges on the nucleophilic substitution reaction between the secondary amine of (S)-pyrrolidin-3-yl)methanol and an electrophilic (S)-1-phenylethyl source, such as (S)-1-phenylethyl bromide.

Caption: Workflow for N-Alkylation Strategy.

The reaction proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile. The choice of base and solvent is critical to promote the desired reaction while minimizing side reactions such as elimination of the alkyl halide. A non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) is often employed. Solvents like acetonitrile or dimethylformamide (DMF) are suitable for this type of transformation.[3]

A key consideration is the potential for racemization of the (S)-1-phenylethyl bromide under the reaction conditions, although this is generally minimal for SN2 reactions. The stereocenter on the pyrrolidine ring is not expected to be affected during this step.

Strategy B: Diastereoselective Reductive Amination

Reductive amination offers a powerful alternative for the synthesis of the target molecule.[4] This process typically involves two key steps that can often be performed in a single pot: the formation of an iminium ion and its subsequent reduction.

The synthesis would commence with a protected pyrrolidinone, for instance, N-Boc-pyrrolidin-3-one. This ketone would react with (S)-1-phenylethylamine to form an iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), is then used to reduce the iminium ion to the desired amine.[4] These reducing agents are selective for the iminium ion over the ketone, allowing for a one-pot procedure.[4]

Caption: Workflow for Reductive Amination Strategy.

Following the formation of the N-substituted pyrrolidin-3-one, the ketone functionality would be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4). The final step would be the deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent) to yield the target molecule.

Detailed Experimental Protocol (Proposed)

The following is a proposed, detailed experimental protocol for the via the N-alkylation strategy. This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity |

| (S)-pyrrolidin-3-yl)methanol | 110013-18-8 | 101.15 g/mol | 1.0 equiv |

| (S)-1-phenylethyl bromide | 1459-15-0 | 185.06 g/mol | 1.1 equiv |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 g/mol | 2.0 equiv |

| Acetonitrile (CH3CN) | 75-05-8 | 41.05 g/mol | Anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | |

| Saturated Sodium Bicarbonate | N/A | N/A | Aqueous solution |

| Brine | N/A | N/A | Saturated NaCl(aq) |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |

Step-by-Step Procedure:

-

To a stirred solution of (S)-pyrrolidin-3-yl)methanol (1.0 equiv) in anhydrous acetonitrile, add potassium carbonate (2.0 equiv).

-

To this suspension, add (S)-1-phenylethyl bromide (1.1 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol.

Characterization and Analytical Data

The successful synthesis of the target compound should be confirmed through a combination of analytical techniques.

Expected Analytical Data:

| Analysis | Expected Result |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| 1H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), benzylic proton (quartet), pyrrolidine and hydroxymethyl protons (multiplets), and methyl protons (doublet). |

| 13C NMR | Aromatic carbons, benzylic carbon, pyrrolidine ring carbons, hydroxymethyl carbon, and methyl carbon. |

| Mass Spectrometry (ESI+) | [M+H]+ at m/z 206.15 |

| Chiral HPLC | A single major peak corresponding to the (S,S)-diastereomer, with separation from any potential (S,R)-diastereomer. |

Conclusion

The presents a challenge in stereochemical control that can be effectively addressed through either direct N-alkylation or a multi-step reductive amination approach. Both strategies leverage commercially available chiral starting materials to construct the target molecule. The choice of route may depend on the availability of starting materials, scalability, and desired purity profile. The methodologies and proposed protocol outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

- Li, J. J. (2021). Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Organic & Biomolecular Chemistry, 2016, 14, 6175-6183.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

-

PubChem. ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=11084986, [Link] (accessed Jan. 21, 2026).

-

ChemUniverse. ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. [Link] (accessed Jan. 21, 2026).

-

Tayama, E., Nishio, R., & Kobayashi, Y. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry, 16(32), 5833–5845. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (accessed Jan. 21, 2026).

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

-

Organic Syntheses. (1997). (R)-(+)-2-(DIPHENYLHYDROXYMETHYL)PYRROLIDINE. 74, 23. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link] (accessed Jan. 21, 2026).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Royal Society of Chemistry. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(25), 6175-6183. [Link]

-

ResearchGate. (2014). Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. [Link]

-

PubMed. (2018). Base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. [Link]

-

MDPI. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6821. [Link]

-

ResearchGate. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. [Link]

-

PubMed Central (PMC). (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Introduction: The Significance of Stereochemical Precision

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers) or as stereoisomers with multiple chiral centers (diastereomers), often exhibit profoundly different pharmacological and toxicological profiles. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of multiple stereocenters, as in the case of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, presents a significant analytical challenge. A comprehensive and unambiguous structural elucidation is not merely an academic exercise; it is a critical prerequisite for ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent.

This technical guide provides a holistic and in-depth workflow for the structural analysis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. We will move beyond a simple recitation of techniques, instead focusing on the causal relationships behind experimental choices and the establishment of a self-validating analytical cascade. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible approach to the characterization of complex chiral small molecules.

Proposed Synthesis and Purification: Establishing a Foundation of Purity

A prerequisite for any structural analysis is the synthesis of the target molecule with high purity. Based on established methodologies for the synthesis of related pyrrolidine derivatives, a plausible synthetic route is proposed.[2][3] The synthesis involves the nucleophilic substitution reaction between (S)-(-)-1-phenylethanol and a suitable precursor, such as a protected (S)-3-(hydroxymethyl)pyrrolidine derivative.

Experimental Protocol: Synthesis of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

-

Starting Materials: (S)-(-)-1-phenylethanol and (S)-3-(hydroxymethyl)pyrrolidine.

-

Reaction: To a solution of (S)-3-(hydroxymethyl)pyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Introduce (S)-1-phenylethyl bromide (1.1 eq), prepared from (S)-(-)-1-phenylethanol.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol.

Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Fingerprint

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can offer valuable structural insights. For pyrrolidine-containing compounds, careful consideration of the ionization technique is necessary to avoid excessive in-source fragmentation.[4][5]

Expected Mass Spectrum Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C13H19NO | Derived from the structure. |

| Monoisotopic Mass | 205.1467 Da | Calculated for C13H19NO.[6] |

| [M+H]+ | 206.1540 m/z | Protonated molecular ion in positive ion mode ESI-MS. |

Anticipated Fragmentation Pathways

The pyrrolidine ring and the benzylic position are prone to fragmentation. Key expected fragments are detailed below.

| Fragment m/z | Proposed Structure/Loss |

| 105 | [C8H9]+ (phenylethyl cation) |

| 101 | [C5H11NO]+ (pyrrolidin-3-yl)methanol fragment |

| 84 | [C5H10N]+ (pyrrolidinium fragment) |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for this amine-containing molecule.

-

Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or LC-MS. Full scan MS and tandem MS (MS/MS) data are acquired.

-

Data Analysis: The accurate mass of the molecular ion is used to confirm the elemental composition. The MS/MS fragmentation pattern is analyzed to corroborate the proposed structure.

Infrared Spectroscopy: A Vibrational Snapshot of Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is expected to exhibit characteristic absorption bands for the hydroxyl, amine, and aromatic moieties.

Predicted Infrared Absorption Bands

| Frequency Range (cm-1) | Vibrational Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3000-2800 | C-H stretch | Aliphatic |

| 3100-3000 | C-H stretch | Aromatic |

| 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-N stretch | Amine |

| 1050-1000 | C-O stretch | Primary alcohol |

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals and for establishing the stereochemistry of the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts are based on the analysis of the spectra of the starting materials, (S)-(-)-1-phenylethanol and (R)-Pyrrolidin-3-ylmethanol, and general principles of NMR spectroscopy.[7][8][9]

Table of Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (phenyl) | 7.20-7.40 | m | - |

| Benzylic CH | ~3.20 | q | ~6.5 |

| CH2OH | ~3.50 | m | - |

| Pyrrolidine ring CHs | 1.50-3.00 | m | - |

| Benzylic CH3 | ~1.35 | d | ~6.5 |

| OH | Variable | br s | - |

Table of Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

| Aromatic (ipso) | ~145 |

| Aromatic (ortho, meta, para) | 125-129 |

| Benzylic CH | ~65 |

| CH2OH | ~63 |

| Pyrrolidine ring CHs | 40-60 |

| Benzylic CH3 | ~24 |

Experimental Protocols for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.[10][11] For ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, a key NOE is expected between the benzylic proton of the phenylethyl group and the protons on the same face of the pyrrolidine ring.

-

Determining Absolute Configuration with Chiral Derivatizing Agents

To confirm the absolute configuration of the stereocenters, a chiral derivatizing agent such as Mosher's acid chloride can be used.[12] The alcohol will react with both enantiomers of Mosher's acid chloride to form diastereomeric esters. The ¹H or ¹⁹F NMR spectra of these diastereomers will show distinct chemical shifts, and by analyzing these differences, the absolute configuration of the alcohol center can be determined.

Chiral High-Performance Liquid Chromatography: Quantifying Stereochemical Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric and diastereomeric purity of a chiral compound. The key to a successful separation is the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[1][13]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.

-

Column Screening: Screen a variety of chiral columns, such as those with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), under different mobile phase conditions (normal phase, polar organic, and reversed phase).[14][15]

-

Mobile Phase: For normal phase, a mixture of hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine) is a good starting point. For reversed phase, a mixture of water/acetonitrile or water/methanol with a buffer is typically used.

-

Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of all stereoisomers.

-

Quantification: Integrate the peak areas of the different stereoisomers to determine the diastereomeric and enantiomeric excess of the sample.

X-ray Crystallography: The Definitive Answer for Absolute Configuration

While NMR with chiral derivatizing agents can provide strong evidence for the absolute configuration, single-crystal X-ray crystallography is the only technique that provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. A significant challenge for many small molecules, including potentially ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol, is obtaining single crystals of sufficient quality for diffraction. If the compound is an oil or difficult to crystallize, co-crystallization with a host molecule can be a viable strategy.[16]

Computational Modeling: In Silico Corroboration of Experimental Data

Computational chemistry offers powerful tools to complement experimental data.[17][18]

-

Conformational Analysis: Can predict the lowest energy conformation of the molecule, which can aid in the interpretation of NOE data.

-

NMR Chemical Shift Prediction: DFT-based methods can calculate theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental values to increase confidence in the structural assignment.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural elucidation of a complex chiral molecule like ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol requires a multi-pronged analytical strategy. No single technique is sufficient to provide a complete and unambiguous picture. By logically sequencing experiments from fundamental characterization (MS, IR) to detailed structural mapping (NMR) and purity analysis (chiral HPLC), and by corroborating experimental findings with theoretical models, a robust and defensible structural assignment can be achieved. This rigorous approach is fundamental to advancing drug discovery projects and ensuring the quality and safety of novel chemical entities.

References

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. J Am Soc Mass Spectrom. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. [Link]

-

Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

-

Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. [Link]

-

A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry. [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. West Virginia University. [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]

-

Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

-

Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. ResearchGate. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Institutes of Health. [Link]

-

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. PubChem. [Link]

-

Computational Methods in Drug Discovery. National Institutes of Health. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Supporting Information. ACG Publications. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. [Link]

-

1-Phenylethanol, TMS derivative. NIST WebBook. [Link]

-

1-Phenylethanol, (S)-. PubChem. [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. National Institutes of Health. [Link]

-

((s)-1-((r)-1-phenylethyl)pyrrolidin-3-yl)methanol. ChemUniverse. [Link]

-

((s)-1-((s)-1-phenylethyl)pyrrolidin-3-yl)methanol. ChemUniverse. [Link]

-

A Chromatogram of 1-phenylethanol (a) obtained by normal phase... ResearchGate. [Link]

-

Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. NIST. [Link]

-

X-ray crystal structures of liquid phenylethanol derivatives obtained... ResearchGate. [Link]

Sources

- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 2. Synthesis and determination of absolute configuration of a non-peptidic αvβ6 integrin antagonist for the treatment of idiopathic pulmonary fibrosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol | C13H19NO | CID 11084986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR [m.chemicalbook.com]

- 9. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]

- 10. books.rsc.org [books.rsc.org]

- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Foreword: The Significance of Chiral Pyrrolidine Scaffolds in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide is presented not merely as a compilation of data, but as a framework for understanding a molecule of significant interest within the landscape of contemporary medicinal chemistry. The pyrrolidine ring is a foundational motif in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its stereochemically rich, three-dimensional structure offers a versatile scaffold for the design of novel therapeutics with enhanced potency and selectivity.[2]

The subject of this guide, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol (CAS Number: 173724-95-3), represents a key chiral building block. Its structure combines the (S)-pyrrolidin-3-yl)methanol core with a chiral (S)-1-phenylethyl auxiliary group. This specific combination has been utilized in the synthesis of potential therapeutic agents, notably in the context of Idiopathic Pulmonary Fibrosis, highlighting its relevance in the development of new chemical entities.[3]

This document provides a comprehensive examination of the known and predicted physicochemical properties of this compound. Where direct experimental data is not publicly available, we will leverage our expertise to provide scientifically grounded predictions and detail the rigorous experimental protocols required for their validation. This approach is designed to empower researchers with the practical insights necessary to synthesize, characterize, and effectively utilize this valuable chiral intermediate in their research and development endeavors.

Molecular Structure and Core Physicochemical Identifiers

The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and structural properties. These data points form the basis for all subsequent analysis and application.

Structural and Molecular Formula

The compound is comprised of a pyrrolidine ring substituted at the 1-position with an (S)-1-phenylethyl group and at the 3-position with a hydroxymethyl group. Both stereocenters are in the (S)-configuration.

-

Molecular Formula: C₁₃H₁₉NO

-

CAS Number: 173724-95-3[4]

-

IUPAC Name: [(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol

The structural formula is presented below:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, industry-standard approach for the N-alkylation of secondary amines like pyrrolidine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol via N-alkylation.

Materials:

-

(S)-3-Hydroxypyrrolidine

-

(S)-1-Phenylethyl bromide (prepared from (S)-1-phenylethanol and PBr₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add (S)-3-hydroxypyrrolidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of pyrrolidine).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Potassium carbonate acts as a base to deprotonate the pyrrolidine nitrogen, activating it as a nucleophile, and to neutralize the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Addition of Alkylating Agent: While stirring the suspension, add a solution of (S)-1-phenylethyl bromide (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes.

-

Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting pyrrolidine. Dropwise addition helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 dichloromethane:methanol eluent system.

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL).

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol.

Detailed Experimental Protocol: Purification

Purification is essential to remove any unreacted starting materials and side products.

Objective: To purify the crude product using flash column chromatography.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable eluent system (e.g., a gradient of 0% to 5% methanol in dichloromethane).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric analyses are indispensable for confirming the structure and purity of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, we can predict the key characteristic signals based on its structure.

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) for the key protons and carbons of the molecule. These predictions are based on standard chemical shift values for similar structural motifs.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Phenyl Protons | 7.20-7.40 | m | 5H | Ar-H |

| Methanol OH | ~2.0-3.0 | br s | 1H | -CH₂OH |

| Phenylethyl CH | ~3.2-3.4 | q | 1H | N-CH(CH₃)Ph |

| Methanol CH₂ | ~3.5-3.7 | m | 2H | -CH₂OH |

| Pyrrolidine Protons | ~1.5-3.0 | m | 7H | Pyrrolidine ring protons |

| Phenylethyl CH₃ | ~1.3-1.5 | d | 3H | -CH(CH₃)Ph |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Phenyl C (quaternary) | ~145 | Ar-C |

| Phenyl CH | ~127-129 | Ar-CH |

| Methanol CH₂ | ~65 | -CH₂OH |

| Phenylethyl CH | ~60 | N-CH(CH₃)Ph |

| Pyrrolidine C-N | ~50-60 | Pyrrolidine ring carbons adjacent to N |

| Pyrrolidine C-CH₂OH | ~40 | Pyrrolidine C3 |

| Pyrrolidine CH₂ | ~25-35 | Pyrrolidine ring carbons |

| Phenylethyl CH₃ | ~20 | -CH(CH₃)Ph |

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. 2D NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Expected IR and MS Data

-

Infrared (IR) Spectroscopy: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for the aromatic and aliphatic groups are expected around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 206.15.

Physical Property Determination Protocols

The following protocols describe standard methods for determining the key physical properties of a novel compound.

Melting Point Determination

-

Apparatus: Digital melting point apparatus.

-

Procedure: A small amount of the solid material is placed in a capillary tube. The tube is heated in the apparatus, and the temperature range over which the sample melts is recorded.

Boiling Point Determination

-

Apparatus: Microscale distillation apparatus.

-

Procedure: The boiling point can be determined at reduced pressure to prevent decomposition. The temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

Solubility Assessment

-

Procedure: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration determined by a suitable analytical method like HPLC.

Optical Rotation Measurement

This is a critical measurement for a chiral compound to confirm its enantiomeric purity.

Caption: Workflow for determining the specific optical rotation.

-

Apparatus: Polarimeter.

-

Procedure:

-

Prepare a solution of the compound of known concentration (c) in a suitable solvent (e.g., methanol).

-

Calibrate the polarimeter with the pure solvent.

-

Fill the polarimeter cell of a known path length (l) with the sample solution.

-

Measure the observed angle of rotation (α).

-

Calculate the specific rotation using the formula: [α] = α / (c * l) .

-

Safety and Handling

Based on the hazard information for the parent compound, (pyrrolidin-3-yl)methanol, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol should be handled with appropriate care.

-

Hazard Statements (Predicted):

-

H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Conclusion and Future Perspectives

((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol is a valuable chiral building block with direct applications in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, actionable protocols for its synthesis, purification, and characterization. By grounding our predictions in the properties of closely related structures and outlining the established experimental methodologies for their validation, we have created a self-validating framework for researchers.

The continued exploration of chiral pyrrolidine derivatives is a promising avenue for the discovery of novel therapeutics. The methodologies and data presented herein are intended to facilitate and accelerate these vital research and development efforts.

References

-

Dandárová, M., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 21(3), 1115. [Link]

- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 559-565. [Link]

-

Blackaby, P. A., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5215-5224. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3387. [Link]

-

PubChem. (n.d.). Pyrrolidine, 1-(1-phenylethyl)-. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c]O[1][6][7]XAZABOROLE-BORANE COMPLEX. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Methanol synthesis.

- Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

ChemUniverse. (n.d.). ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). N-(aminoheteroaryl)-1H-indole-2-carboxamide-derived compounds.

-

PubChem. (n.d.). (Pyrrolidin-3-yl)methanol. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Pyrroloquinoline derivatives as 5-HT6 receptor antagonists.

-

ResearchGate. (n.d.). 1H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2007). Synthesis and structure of chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chegg.com. (2019). Solved PRE-LAB EXPERIMENT #6 POLARIMETRY. RESOLUTION OF. [Link]

-

ResearchGate. (n.d.). Figure 1: Molecular structures of (+)-(R)-1-phenylethanol (a) and.... Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(2-Phenylethyl)pyrrolidine | C12H17N | CID 411735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1821707-09-8|((R)-1-((S)-1-Phenylethyl)pyrrolidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. ((S)-1-((S)-1-PHENYLETHYL)PYRROLIDIN-3-YL)METHANOL [P52258] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 5. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-1-苯乙醇 derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: A Technical Guide

CAS number and IUPAC name for ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

An In-Depth Technical Guide to ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Lead Application Scientist's Foreword

The exploration of chiral molecules is a cornerstone of modern pharmaceutical development and asymmetric synthesis. The pyrrolidine scaffold, in particular, is recognized as a "privileged" structure, frequently appearing in FDA-approved drugs and natural products due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation.[1] This guide focuses on a specific, stereochemically rich example of this class: ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. With two distinct chiral centers, this molecule serves as an exemplary case study in stereocontrolled synthesis and represents a valuable building block for more complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical identity, a robust synthetic strategy, potential applications grounded in its structural motifs, and key analytical data.

Core Compound Identification

The unambiguous identification of a chiral molecule is paramount. The compound of interest is defined by the specific stereochemistry at both the C3 position of the pyrrolidine ring and the benzylic carbon of the N-substituent.

-

IUPAC Name: [(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol[2]

Structural Representation:

Caption: 2D Structure of [(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol.

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 205.30 g/mol | PubChem[2] |

| Molecular Formula | C₁₃H₁₉NO | PubChem[2] |

| IUPAC Name | [(3S)-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]methanol | PubChem[2] |

| CAS Number | 173724-95-3 | PubChem[2] |

| SMILES | CN2CCCO | PubChem[2] |

| InChI Key | RQTYGPRJDFTUGU-RYUDHWBXSA-N | PubChem[2] |

Stereoselective Synthesis Strategy

Retrosynthetic Analysis

The primary disconnection is at the C-N bond formed between the pyrrolidine nitrogen and the benzylic carbon of the phenylethyl group. This leads to two precursor molecules: (S)-pyrrolidin-3-ylmethanol and a derivative of (S)-1-phenylethanol.

Caption: Retrosynthetic approach for the target molecule.

Synthesis of Chiral Precursors

-

(S)-1-Phenylethanol: This key chiral alcohol is commercially available or can be synthesized with high enantiomeric purity via the asymmetric reduction of acetophenone.[4] Biocatalytic methods using alcohol dehydrogenases are particularly effective for this transformation, often achieving >99% enantiomeric excess (ee).[5] (S)-1-phenylethanol serves as a versatile starting material.[6] It can be converted to (S)-1-phenylethylamine via methods like the Mitsunobu reaction followed by hydrolysis, or to (S)-1-phenylethyl bromide using reagents like PBr₃.

-

(S)-pyrrolidin-3-ylmethanol: The synthesis of this chiral building block often starts from natural amino acids, such as L-glutamic acid or L-malic acid, to establish the (S)-stereocenter.[7] A common strategy involves the cyclization and reduction of a suitably protected derivative of 4-amino-2-hydroxybutyric acid, which is accessible from these chiral pool starting materials.

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a self-validating system for the synthesis of the target compound. The causality behind this choice is the high efficiency and selectivity of reductive amination for forming C-N bonds without racemization of adjacent chiral centers.

Reaction: (S)-pyrrolidin-3-ylmethanol + (S)-1-phenylethylamine + Propanal -> ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Note: This is a representative procedure. A more direct reductive amination could be performed between (S)-1-phenylethylamine and a protected form of 3-oxopyrrolidine, followed by reduction of the ketone and deprotection.

A more direct and common method is N-alkylation :

Reaction: (S)-pyrrolidin-3-ylmethanol + (S)-1-phenylethyl bromide -> ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol

Step-by-Step Methodology:

-

Dissolution: To a solution of (S)-pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).

-

Addition of Alkylating Agent: Add (S)-1-phenylethyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature. The use of a slight excess of the bromide ensures complete consumption of the starting pyrrolidine.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). The formation of a new, less polar spot indicates product formation.

-

Work-up: After cooling to room temperature, filter off the base. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove residual base and solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexane to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to confirm the diastereomeric purity.

Applications in Research and Drug Development

While specific applications for ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol are not extensively documented, its structural features suggest significant potential in several areas of chemical and pharmaceutical research. The pyrrolidine ring is a versatile scaffold in drug discovery, known to impart favorable pharmacokinetic properties.[1][8]

Chiral Ligand in Asymmetric Catalysis

The molecule contains a chiral amino alcohol moiety, a well-established class of ligands for asymmetric catalysis.[3] The nitrogen and the hydroxyl oxygen can coordinate to a metal center, creating a rigid chiral environment that can induce enantioselectivity in reactions such as:

-

Asymmetric additions of organozinc reagents to aldehydes.

-

Catalytic asymmetric aldol and Michael reactions.[9]

-

Asymmetric reductions of ketones.

Scaffold for Novel Therapeutics

The N-phenylethyl pyrrolidine motif is present in various biologically active compounds.[10] For instance, derivatives of N-substituted pyrrolidines have shown potent and selective agonistic activity for serotonin receptors (e.g., 5-HT1A), indicating potential applications in neuroscience.[11] The specific stereochemistry of the (S,S)-isomer can be crucial for selective binding to biological targets like enzymes or receptors, a key principle in modern drug design.

Caption: Logical relationships between structure and potential applications.

Chiral Auxiliary and Building Block

The (S)-1-phenylethylamine moiety is a classic chiral auxiliary used to control stereochemistry in various reactions.[12] While in this molecule it is a permanent part of the structure, the principles of its stereodirecting influence are relevant. The entire molecule can also serve as a chiral building block, where the pre-defined stereocenters are incorporated into a larger, more complex target molecule, streamlining its total synthesis.

Analytical and Spectroscopic Data

Full experimental spectroscopic data for this compound is not publicly available. However, based on the known spectra of related compounds such as (R)-Pyrrolidin-3-ylmethanol and N-substituted pyrrolidines, a predicted NMR profile can be established for structural verification.[13][14]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| Aromatic-H | 7.20 - 7.40 (m, 5H) | 127-129 (Ar-CH), ~145 (Ar-C) | Standard phenyl group signals. |

| CH-Ph | ~3.5 - 3.8 (q, 1H) | ~60 - 65 | Methine proton coupled to methyl group and adjacent to nitrogen. |

| CH₃-CH | ~1.3 - 1.5 (d, 3H) | ~20 - 25 | Methyl group coupled to the benzylic methine. |

| CH₂-OH | ~3.4 - 3.6 (d, 2H) | ~65 - 70 | Methylene protons adjacent to the hydroxyl group. |

| Pyrrolidine Ring-H | 2.0 - 3.2 (m, 7H) | ~30-60 | Complex multiplet region for the diastereotopic protons on the pyrrolidine ring. |

| OH | Broad singlet | - | Exchangeable proton, position is solvent-dependent. |

Note: Predicted values are for illustrative purposes and should be confirmed by experimental data.

Safety and Handling

As with any research chemical for which toxicological data is not widely available, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

References

-

ChemUniverse. ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. [Link]

-

Fujio, M., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11084986, ((S)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol. [Link]

- [No source provided]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

- [No source provided]

- [No source provided]

- [No source provided]

- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Atak, G. B., et al. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. ResearchGate. [Link]

-

Wikipedia. 1-(2-Phenylethyl)pyrrolidine. [Link]

- [No source provided]

- [No source provided]

- [No source provided]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

- [No source provided]

- [No source provided]

- [No source provided]

- [No source provided]

-

Zhang, Z., et al. (2009). Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. ResearchGate. [Link]

- [No source provided]

- [No source provided]

-

Sezer, G., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

- [No source provided]

-

Drabowicz, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-(−)-1-フェニルエタノール derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylethylpyrrolidine - Wikipedia [en.wikipedia.org]

- 11. N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

The Architect's Molecule: A Technical Guide to Chiral Pyrrolidine Methanol Derivatives in Asymmetric Synthesis and Drug Development

Abstract

The chiral pyrrolidine scaffold, particularly its methanol-substituted derivatives, represents a cornerstone in modern organic chemistry.[1][2] Its rigid, stereochemically defined structure has positioned it as a privileged motif in a multitude of successful pharmaceuticals and as a highly effective backbone for a generation of powerful organocatalysts.[3][4] This guide provides an in-depth exploration of chiral pyrrolidine methanol derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that govern their reactivity, explore their synthesis, elucidate their catalytic mechanisms, and showcase their tangible impact on the synthesis of complex, biologically active molecules. The narrative is grounded in field-proven insights, emphasizing the causal relationships behind experimental design and providing robust, verifiable protocols.

The Foundation of Asymmetry: Why the Pyrrolidine Scaffold Prevails

Chirality is fundamental to biological function, and the ability to selectively synthesize one enantiomer of a molecule is a critical challenge in drug development. The pyrrolidine ring, a five-membered saturated heterocycle, provides a robust and predictable chiral environment.[3] Its conformational rigidity limits the number of accessible transition states in a reaction, thereby enhancing stereocontrol. The ready availability of L-proline, a naturally occurring amino acid, as an inexpensive starting material from the chiral pool, has been a significant driver of its widespread adoption.[5][6]

The introduction of a hydroxymethyl group at the C2 position, creating prolinol and its derivatives, adds a crucial functional handle. This alcohol moiety can act as a hydrogen-bond donor, a site for further modification, or a coordinating group for metal-based reagents, dramatically expanding the catalytic and synthetic utility of the parent scaffold.

Pillars of Synthesis: Constructing the Chiral Pyrrolidine Core

The demand for structurally diverse and highly functionalized chiral pyrrolidines has spurred the development of numerous elegant synthetic strategies. While a comprehensive review is beyond the scope of this guide, we will focus on the most prevalent and impactful methodologies.

From the Chiral Pool: Modification of Proline

The most direct route to chiral pyrrolidine methanol derivatives begins with the natural amino acid L-proline or its enantiomer, D-proline. The carboxylic acid of proline can be readily reduced to the corresponding primary alcohol, yielding (S)-prolinol or (R)-prolinol, respectively. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.

A particularly important class of derivatives are the diarylprolinols, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol. These are synthesized via the addition of an excess of a Grignard reagent (e.g., phenylmagnesium bromide) to a proline ester.[7] These diarylprolinol compounds are precursors to the renowned Corey-Bakshi-Shibata (CBS) catalysts.[8][9][10]

Asymmetric Cycloadditions

For the de novo construction of the pyrrolidine ring with high stereocontrol, asymmetric 1,3-dipolar cycloadditions are a powerful tool.[3][11] This methodology involves the reaction of an azomethine ylide with a dipolarophile (typically an alkene). The stereochemistry of the resulting pyrrolidine is controlled by the use of a chiral ligand or catalyst. This approach allows for the introduction of multiple stereocenters and diverse substitution patterns in a single, convergent step.

Organocatalytic Cascades

The rise of organocatalysis has itself provided novel pathways to chiral pyrrolidines.[1] A prime example is the Michael addition of an enamine (generated from a ketone or aldehyde and a chiral secondary amine catalyst) to a nitroalkene.[1] The resulting γ-nitrocarbonyl compound can then undergo an intramolecular cyclization and reduction sequence to furnish a highly substituted chiral pyrrolidine. This strategy leverages the catalyst to build the chiral scaffold in a domino or cascade fashion, maximizing synthetic efficiency.

The Engine of Catalysis: Mechanism of Action

Chiral pyrrolidine methanol derivatives function as organocatalysts primarily through two distinct activation modes: enamine catalysis and iminium ion catalysis .[3][5] These mechanisms, pioneered in the context of proline catalysis, are central to a vast array of asymmetric transformations.[12][13]

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate.[6][13][14] This enamine is a more potent nucleophile than the corresponding enol or enolate and is poised for stereoselective attack on an electrophile. The chirality of the pyrrolidine backbone directs the facial selectivity of this attack, leading to the formation of a new stereocenter with high enantiomeric excess (ee).[12] The subsequent hydrolysis of the resulting iminium species regenerates the catalyst and releases the chiral product.[6] This cycle is the basis for the proline-catalyzed asymmetric aldol, Mannich, and Michael reactions.[5][12]

Caption: Generalized workflow for iminium ion catalysis.

Field Applications: From Catalysis to Pharmaceuticals

The synthetic utility of chiral pyrrolidine methanol derivatives is vast. They are not only catalysts but also crucial chiral building blocks for the synthesis of complex molecules, including numerous approved drugs. [4][15]

Asymmetric Organocatalysis: Representative Transformations

The development of diarylprolinol silyl ethers, such as the Jørgensen-Hayashi catalyst, revolutionized the field of organocatalysis. [3]These catalysts provide exceptional stereocontrol in a wide range of reactions.

| Transformation | Catalyst Type | Typical Substrates | Achieved ee (%) |

| Michael Addition | Diarylprolinol silyl ether | Aldehydes + Nitroolefins | >99 |

| Aldol Reaction | Proline / Prolinol derivatives | Ketones + Aldehydes | 90-99 |

| [3+2] Cycloaddition | Diarylprolinol silyl ether | α,β-Unsaturated Aldehydes + Azomethine Ylides | >95 |

| α-Amination | Proline | Aldehydes + Azodicarboxylates | 92-98 |

Data compiled from representative literature reports.[3][5]

The Corey-Bakshi-Shibata (CBS) Reduction

One of the most powerful applications of chiral pyrrolidine methanol derivatives is in the CBS reduction. [8][10]In this reaction, a chiral oxazaborolidine catalyst, prepared from a prolinol derivative (often (R)-(+)- or (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) and borane, mediates the highly enantioselective reduction of prochiral ketones to secondary alcohols. [9][16][17]The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst in a sterically defined manner, followed by an intramolecular hydride transfer from the borane complexed to the catalyst's nitrogen atom. [8][17]This reaction is widely used in both academic and industrial settings for the synthesis of chiral alcohols, which are common intermediates in pharmaceutical manufacturing.

Pyrrolidine-Containing Drugs

The chiral pyrrolidine motif is a key structural feature in numerous FDA-approved drugs. [2]Its favorable physicochemical properties, including aqueous solubility and metabolic stability, combined with its ability to present substituents in a well-defined three-dimensional arrangement for optimal target binding, make it a highly desirable scaffold.

| Drug Name | Therapeutic Area | Role of Pyrrolidine Moiety |

| Captopril | Antihypertensive | Core scaffold derived from L-proline, essential for ACE inhibition. [4] |

| Eletriptan | Antimigraine | Chiral pyrrolidine ring provides key binding interactions with serotonin receptors. [4] |

| Avanafil | Erectile Dysfunction | The (S)-pyrrolidin-2-ylmethanol core is a key structural element. [4] |

| Grazoprevir | Hepatitis C | Contains a complex, substituted proline derivative crucial for protease inhibition. [4] |

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, self-validating protocols for the synthesis of a key catalyst and its application in a benchmark reaction.

Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol describes the synthesis from L-proline methyl ester hydrochloride via Grignard addition.

Materials:

-

L-proline methyl ester hydrochloride

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with L-proline methyl ester hydrochloride (5.0 g, 30.2 mmol).

-

Anhydrous diethyl ether (100 mL) is added, and the resulting suspension is cooled to 0 °C in an ice bath.

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether, 33.2 mL, 99.6 mmol, 3.3 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol as a white solid. [18] Validation:

-

Yield: Typically 75-85%.

-

Melting Point: 77-80 °C. [18]* Optical Rotation: [α]²⁰/D ≈ -67° (c = 3 in chloroform). [16]* Purity (NMR/LC-MS): >98%.

Asymmetric Michael Addition of Propanal to Nitrostyrene

This protocol utilizes a diarylprolinol silyl ether catalyst, readily prepared from the product of Protocol 5.1.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

-

trans-β-Nitrostyrene

-

Propanal

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a vial containing a magnetic stir bar is added trans-β-nitrostyrene (74.6 mg, 0.5 mmol) and the catalyst (32.6 mg, 0.1 mmol, 20 mol%).

-

Dichloromethane (1.0 mL) is added, followed by trifluoroacetic acid (3.8 µL, 0.05 mmol, 10 mol%).

-

The mixture is stirred at room temperature for 10 minutes.

-

Propanal (145 µL, 2.0 mmol, 4 equivalents) is added, and the vial is sealed and stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column.

-

Purification by flash chromatography (eluent: ethyl acetate/hexanes gradient) affords the chiral Michael adduct.

Validation:

-

Yield: Typically >90%.

-

Diastereomeric Ratio (dr): Determined by ¹H NMR of the crude product, typically >10:1.

-

Enantiomeric Excess (ee): Determined by chiral HPLC analysis, typically >99%.

Conclusion and Future Outlook

Chiral pyrrolidine methanol derivatives have transitioned from academic curiosities to indispensable tools in the arsenal of the synthetic chemist. Their success stems from a combination of ready accessibility, robust stereochemical control, and broad applicability. The principles of enamine and iminium ion catalysis, born from studies of proline, now underpin a vast field of organocatalysis. [19][20]In drug development, the pyrrolidine scaffold continues to feature prominently in new chemical entities, valued for its favorable ADME properties and its utility as a rigid, chiral template. [2][4] The future of this field lies in the development of next-generation catalysts with even greater activity and selectivity, enabling more challenging transformations under milder conditions. The immobilization of these catalysts on solid supports to facilitate recovery and reuse is a key area of research aimed at enhancing their industrial viability. [20][21]As our understanding of asymmetric catalysis deepens, the elegant simplicity and profound utility of chiral pyrrolidine methanol derivatives will undoubtedly continue to inspire innovation, driving the synthesis of the complex molecules that shape our world.

References

-

Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Journal of the American Chemical Society. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois at Urbana-Champaign. [Link]

-

New mechanistic studies on the proline-catalyzed aldol reaction. (2001). PNAS. [Link]

-

Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). National Institutes of Health. [Link]

-

Proline Catalyzed Asymmetric Aldol Reaction. (2018). YouTube. [Link]

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. [Link]

-

Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2023). MDPI. [Link]

-

(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses. [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (2023). PubMed Central. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- Process for preparing enantiomerically pure diarylprolinols.

-

Heterogeneous organocatalysis: the proline case. (2015). RSC Advances. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2020). ResearchGate. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2021). ResearchGate. [Link]

-

Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]

-

Chiral guanidines and their derivatives in asymmetric synthesis. (2018). RSC Publishing. [Link]

-

Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. (2020). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]

- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. pnas.org [pnas.org]

- 14. youtube.com [youtube.com]

- 15. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 16. (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol 98 22348-32-9 [sigmaaldrich.com]

- 17. m.youtube.com [m.youtube.com]

- 18. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]